4-O-Methylepisappanol
Overview
Description
4-O-Methylepisappanol is a homoisoflavonoid compound isolated from the heartwood of the plant Caesalpinia sappan. This compound belongs to the class of 3-benzylchroman derivatives and has been identified alongside other phenolic compounds in Sappan Lignum . It is known for its potential biological activities, including antioxidant and antiviral properties .
Scientific Research Applications
4-O-Methylepisappanol has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its antioxidant properties, which help in scavenging reactive oxygen species.
Medicine: Investigated for its potential antiviral activity, particularly against influenza viruses.
Industry: Utilized in the development of natural dyes and pigments due to its phenolic structure.
Mechanism of Action
Target of Action
The primary target of 4-O-Methylepisappanol is neuraminidase , an enzyme found on the surface of influenza viruses . Neuraminidase plays a crucial role in the life cycle of the virus, aiding in its replication and spread within the host organism .
Mode of Action
This compound acts as a potent neuraminidase inhibitor . By binding to the neuraminidase enzyme, it prevents the virus from releasing progeny viruses, thereby inhibiting its replication and spread .
Biochemical Pathways
Its inhibition of neuraminidase disrupts the viral life cycle, preventing the spread of the virus within the host organism .
Result of Action
The primary result of this compound’s action is the inhibition of influenza virus replication . By preventing the release of progeny viruses, it can potentially limit the spread of the virus within the host organism .
Future Directions
Biochemical Analysis
Biochemical Properties
4-O-Methylepisappanol interacts with neuraminidase, an enzyme found on the surface of influenza viruses . It inhibits the activity of neuraminidase, which is crucial for the release of progeny viruses from infected cells .
Cellular Effects
The inhibition of neuraminidase by this compound prevents the release of new influenza virus particles from the host cells . This can potentially limit the spread of the virus within the host organism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to neuraminidase, thereby inhibiting its activity . This prevents the cleavage of sialic acid residues, which is a necessary step for the release of progeny viruses .
Subcellular Localization
Given its role as a neuraminidase inhibitor, it is likely that it localizes to the cell surface where neuraminidase is present .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-O-Methylepisappanol can be synthesized through the methylation of episappanol. The process involves the use of diazomethane as a methylating agent. The reaction typically occurs in a methanol solvent under acidic conditions .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the heartwood of Caesalpinia sappan. The extraction process includes the use of organic solvents such as ethyl acetate to isolate the compound from the plant material .
Chemical Reactions Analysis
Types of Reactions: 4-O-Methylepisappanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and acids are employed for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Various substituted derivatives depending on the reagents used.
Comparison with Similar Compounds
- 4-O-Methylsappanol
- Sappanol
- Episappanol
- Brazilin
- Sappanchalcone
Comparison: 4-O-Methylepisappanol is unique due to its specific methylation at the 4-O position, which imparts distinct chemical and biological properties. Compared to its analogs like 4-O-Methylsappanol and Sappanol, this compound exhibits stronger neuraminidase inhibitory activity, making it a more potent antiviral agent.
Properties
IUPAC Name |
(3R,4R)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-22-16-12-4-3-11(18)7-15(12)23-9-17(16,21)8-10-2-5-13(19)14(20)6-10/h2-7,16,18-21H,8-9H2,1H3/t16-,17-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDPKXQKOWHDNA-IAGOWNOFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2=C(C=C(C=C2)O)OCC1(CC3=CC(=C(C=C3)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C2=C(C=C(C=C2)O)OC[C@@]1(CC3=CC(=C(C=C3)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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